

Cellular Mechanisms of Pentadecanoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 15-Aminopentadecanoic acid

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To the valued researcher,

Initial inquiries into the specific cellular mechanism of action for **15-aminopentadecanoic acid** have yielded no direct scientific literature detailing its biological functions. The available information primarily pertains to its use as a synthetic linker in proteolysis-targeting chimera (PROTAC) technology.

However, extensive research is available for its parent compound, pentadecanoic acid (C15:0), an emerging essential fatty acid with significant and diverse biological activities. This guide provides an in-depth summary of the known cellular and molecular mechanisms of pentadecanoic acid, presented for a technical audience of researchers, scientists, and drug development professionals.

Core Cellular Signaling Pathways Modulated by Pentadecanoic Acid

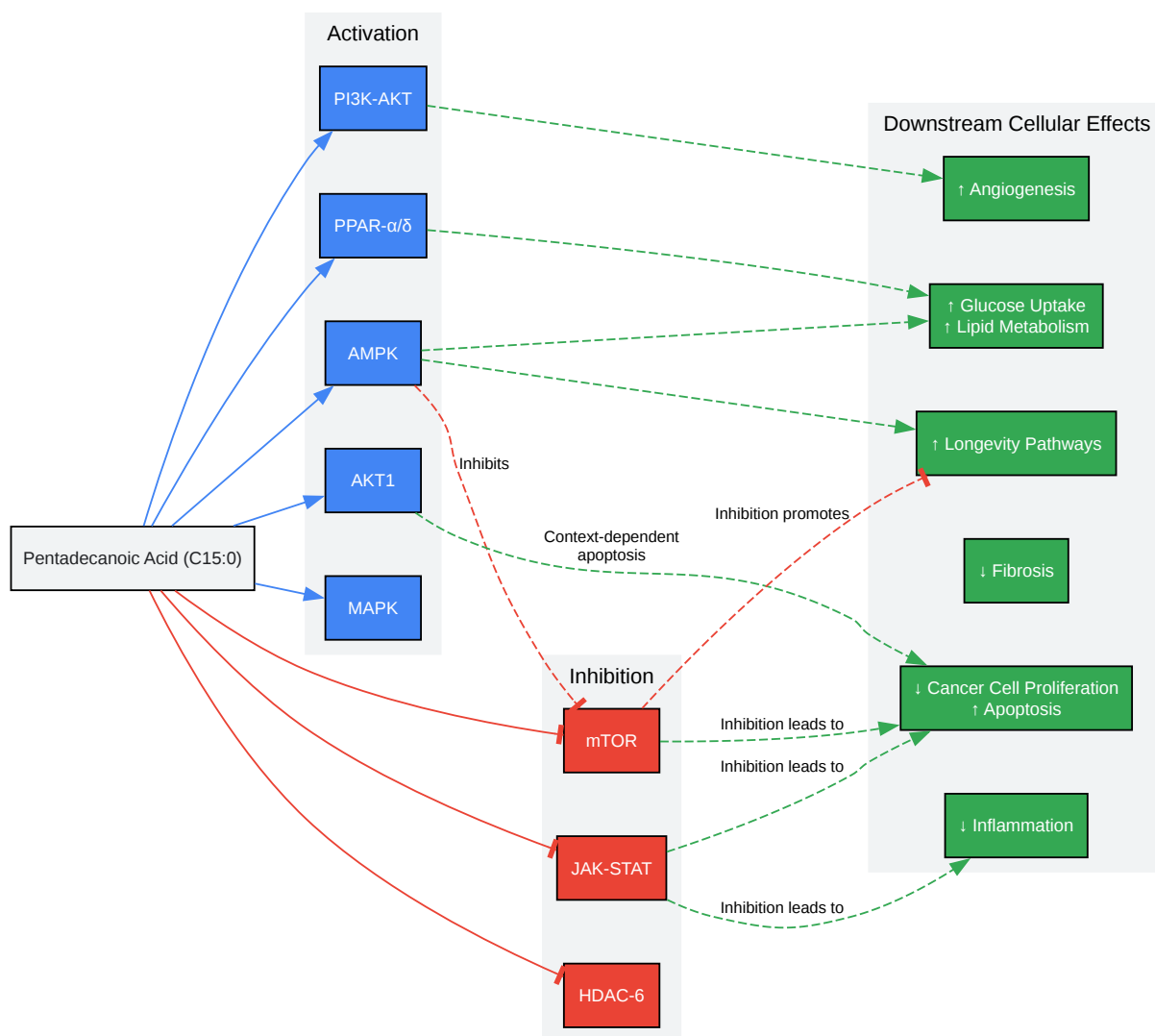
Pentadecanoic acid (C15:0) is a pleiotropic molecule that exerts its effects through the modulation of several key signaling pathways central to cellular metabolism, proliferation, inflammation, and survival. Its primary mechanisms include the activation of critical energy sensors and metabolic regulators, alongside the inhibition of pro-inflammatory and growth-promoting pathways.

A primary mode of action for C15:0 is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and the inhibition of the mammalian target of rapamycin (mTOR), a key promoter of cell growth and proliferation.[1][2][3] This dual activity positions C15:0 as a significant player in longevity and metabolic health pathways.[1][2][3] Furthermore, C15:0 functions as a dual partial agonist for peroxisome proliferator-activated receptors alpha and delta (PPAR- α/δ), enhancing its role in lipid metabolism and inflammation control.[1]

In the context of cancer biology, C15:0 has been shown to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly JAK2/STAT3, which is crucial for the survival and proliferation of certain cancer stem-like cells.[4] Additionally, it inhibits histone deacetylase 6 (HDAC-6), suggesting an epigenetic regulatory role.[1] In models of sarcopenia, intramuscular accumulation of pentadecanoic acid has been observed to activate AKT1, leading to the phosphorylation of NCOR1 and subsequent FOXM1-mediated apoptosis.[3]

Recent studies have also highlighted its role in activating the PI3K-AKT signaling pathway to promote placental angiogenesis.[5] In hepatic cells, C15:0 upregulates both PPAR α and MAPK signaling pathways.[1][6]

Below is a diagram illustrating the key signaling pathways influenced by pentadecanoic acid.



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Overview of signaling pathways modulated by Pentadecanoic Acid (C15:0).

Quantitative Data on Cellular Effects

The biological activities of pentadecanoic acid are dose-dependent. In vitro studies have established effective concentrations for various cellular effects, ranging from low micromolar to higher concentrations for anti-cancer activities.

Cellular System/Assay	Effective Concentration (C15:0)	Observed Effect	Citation(s)
Human Cell-Based Disease Systems	1.9 to 50 μ M	Broad anti-inflammatory and antiproliferative activities.	[7] [8]
Human Cell-Based Disease Systems	17 μ M (optimal dose)	Shared 24 clinically relevant activities with rapamycin (9 μ M), including anti-inflammatory, antifibrotic, and anticancer effects.	[1] [2]
Human Cancer Cell Lines (Breast, Pancreatic, Lung, Liver)	130 to 260 μ M (mean IC50)	Antiproliferative effects.	[6]
Human Cancer Cell Lines	\leq 50 μ M	Significant antiproliferative activities in specific B-cell lymphomas.	[6]
Porcine Iliac Artery Endothelial Cells (PIEC)	12.5 μ M	Promoted tube formation (angiogenesis).	[5]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. While the source articles provide an overview of the methodologies used, this section outlines the general procedures for key experiments.

Cell-Based Molecular Phenotyping Assays

These high-throughput assays are used to assess the broad, dose-dependent effects of a compound across multiple human primary cell systems mimicking various disease states.

General Workflow:

- **Cell Culture:** Primary human cells from various tissues (e.g., vascular, immune, respiratory) are cultured in appropriate media to create disease-mimicking environments (e.g., by adding inflammatory stimuli).
- **Compound Treatment:** Cells are treated with a range of concentrations of pentadecanoic acid (e.g., 1.9 to 50 μ M) or control compounds (e.g., rapamycin, metformin).[\[1\]](#)[\[8\]](#)
- **Incubation:** Treated cells are incubated for a specified period to allow for cellular responses.
- **Biomarker Analysis:** Supernatants or cell lysates are collected and analyzed for a panel of 148 clinically relevant biomarkers, including cytokines, chemokines, and growth factors, typically using multiplex immunoassay technologies (e.g., Luminex).[\[8\]](#)
- **Data Analysis:** Biomarker levels from treated cells are compared to untreated controls to determine the dose-dependent effects of the compound.

Workflow for cell-based molecular phenotyping assays.

Western Blotting for Signaling Protein Analysis

Western blotting is employed to detect and quantify changes in the expression and phosphorylation status of specific proteins within signaling pathways.

General Protocol:

- **Cell Lysis:** Cells treated with pentadecanoic acid or controls are lysed to extract total protein.

- **Protein Quantification:** The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:**
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with a primary antibody specific to the target protein (e.g., p-JAK2, STAT3, p-AKT, NCOR1).^{[3][4]}
 - The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- **Detection:** A chemiluminescent substrate is added, and the resulting signal is captured to visualize and quantify the protein bands.

Cancer Cell Proliferation and Apoptosis Assays

These assays are used to determine the anti-cancer effects of pentadecanoic acid.

Proliferation Assay (e.g., MTT or CellTiter-Glo):

- Cancer cell lines are seeded in multi-well plates.
- Cells are treated with various concentrations of C15:0.
- After incubation, a reagent is added that is converted into a detectable signal (colorimetric or luminescent) by metabolically active cells.
- The signal intensity, which is proportional to the number of viable cells, is measured to determine the IC50 value.

Apoptosis Assay (e.g., Flow Cytometry with Annexin V/PI Staining):

- Cells are treated with C15:0.
- Cells are harvested and stained with Annexin V (detects early apoptotic cells) and Propidium Iodide (PI, detects late apoptotic/necrotic cells).
- The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Conclusion

Pentadecanoic acid is a bioactive fatty acid with a multi-targeted mechanism of action that favorably modulates key cellular pathways involved in metabolism, inflammation, and cell survival. Its ability to activate AMPK while inhibiting mTOR and JAK-STAT signaling underscores its potential as a therapeutic or preventative agent for a range of age-related and chronic diseases. Further research into its specific molecular interactions and downstream effects will continue to elucidate its role as an essential nutrient for cellular health.

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